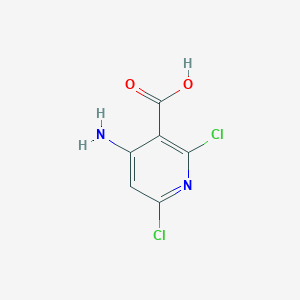

4-Amino-2,6-dichloronicotinic acid

Beschreibung

Contextualization within Halogenated Pyridine (B92270) Derivatives

Halogenated pyridines are a class of organic compounds that are of great interest in medicinal and materials chemistry. The presence of halogen atoms on the electron-deficient pyridine ring significantly influences the molecule's reactivity, making it susceptible to nucleophilic substitution reactions. This reactivity is a key feature that synthetic chemists exploit to introduce a variety of functional groups onto the pyridine core.

The combination of both activating (amino) and deactivating (chloro and carboxylic acid) groups on the same pyridine ring gives 4-Amino-2,6-dichloronicotinic acid a distinct chemical personality. The chlorine atoms at the 2- and 6-positions are particularly prone to displacement by nucleophiles, a common and powerful strategy in the synthesis of substituted pyridines.

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its role as a versatile building block. chemicalbook.com It serves as a starting material or a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. For instance, it is used as a reagent in the creation of pyrimidine-based scaffolds. chemicalbook.com The presence of three different functional groups—amino, chloro, and carboxylic acid—at distinct positions allows for a range of selective chemical transformations. This multi-functionality enables chemists to construct diverse molecular architectures, which is a significant advantage in the development of new pharmaceutical agents and other functional materials.

One documented synthetic pathway to obtain this compound involves the hydrolysis of its tert-butyl ester derivative. A patent describes the treatment of tert-butyl 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinate with trifluoroacetic acid in dichloromethane. google.com This reaction effectively removes the protecting groups and hydrolyzes the ester to yield the desired carboxylic acid with a high reported yield of 96.8%. google.com

Another approach to its synthesis is referenced in a US patent, which points to a 2006 article in Tetrahedron Letters. google.com This suggests that the synthesis of this compound has been a subject of academic and industrial research for some time.

Overview of Research Trajectories

Research involving this compound and its derivatives has primarily focused on its application in the synthesis of biologically active molecules. The core structure of this compound is found within more complex molecules that have been investigated for their potential as inhibitors of various enzymes. For example, derivatives of this compound have been explored as CBP/EP300 bromodomain inhibitors and PDK1 inhibitors, which are targets in cancer therapy. google.comgoogle.com

Furthermore, the reactivity of the chloro and amino groups has been a subject of study. The amino group can be acylated, and the chlorine atoms can undergo nucleophilic aromatic substitution (SNAr) reactions. These reactions allow for the introduction of a wide range of substituents, leading to the generation of libraries of compounds for screening in drug discovery programs.

Compound Properties and Reactions

The chemical properties and reactivity of this compound are central to its utility in organic synthesis.

| Property | Value | Source |

| CAS Number | 929288-22-2 | chemicalbook.com |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | guidechem.com |

| Molecular Weight | 207.01 g/mol | guidechem.com |

The reactivity of the functional groups on the pyridine ring dictates its synthetic applications. The following table summarizes some of the key reactions involving a closely related derivative, tert-butyl 4-amino-2,6-dichloronicotinate, which highlight the potential reactivity of the core structure.

| Reaction Type | Reagents and Conditions | Product |

| Ester Hydrolysis | 6M HCl, Reflux, 12 hours | This compound |

| Nucleophilic Aromatic Substitution (SNAr) | Morpholine, Pd(OAc)₂, Xantphos, Cs₂CO₃, THF, 80°C | Tert-butyl 4-amino-2-morpholino-6-chloronicotinate |

| Amino Group Protection | Boc₂O | Tert-butyl 4-(Boc-amino)-2,6-dichloronicotinate |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2,6-dichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(6(11)12)5(8)10-3/h1H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVZKEQDQUXIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670383 | |

| Record name | 4-Amino-2,6-dichloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929288-22-2 | |

| Record name | 4-Amino-2,6-dichloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes and Conditions

The most common approaches to 4-Amino-2,6-dichloronicotinic acid involve the modification of readily available 2,6-dichloronicotinic acid or its derivatives.

The synthesis often begins with 2,6-dichloronicotinic acid, a commercially available starting material. chemicalbook.com The challenge lies in the selective introduction of an amino group at the C4-position of the pyridine (B92270) ring. One established method involves a nitration-reduction sequence. For instance, the nitration of related 2,6-dichloropyridine (B45657) derivatives can lead to a 4-nitro intermediate. researchgate.net Subsequent reduction of this nitro group yields the desired 4-amino functionality.

Another approach involves starting from a precursor where the amino group is already present or is introduced early in the synthetic sequence. For example, the synthesis of the related compound 4-amino-3,5-dichloropyridine-2-carboxylic acid involves chlorination of a pyridine derivative followed by amination and carboxylation steps. evitachem.com A similar logic can be applied, where amination of a suitable dichlorinated pyridine precedes the carboxylation or modification of an existing carboxyl group.

Direct amination at the 4-position of the 2,6-dichloronicotinic acid ring system is a key transformation. This is typically achieved through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two chlorine atoms and the ring nitrogen atom activates the C4-position towards nucleophilic attack.

The reaction can be performed using various ammonia (B1221849) surrogates. While direct amination with ammonia can be challenging and may require high temperatures and pressures, alternative methods are often employed. psu.edu For example, using a protected amine or a reagent like benzophenone (B1666685) imine in the presence of a suitable catalyst can facilitate the introduction of the amino group. uni-regensburg.de The reactivity of the starting material is crucial; for instance, SNAr reactions on symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives proceed efficiently with various amines. mdpi.com

| Reaction Type | Reagents & Conditions | Key Feature | Reference |

| Nitration-Reduction | 1. HNO₃/H₂SO₄ 2. Fe/HCl or H₂, Pd/C | Introduction of an amino group via a nitro intermediate. | researchgate.net |

| Direct Amination (SNAr) | Ammonia source (e.g., NH₃, NH₄OH), high temp/pressure or catalyst. | Direct displacement of a suitable leaving group at C4. | psu.edu |

Advanced Synthetic Transformations

More sophisticated methods have been developed to allow for precise control over the functionalization of the dichlorinated pyridine ring, enabling the synthesis of complex derivatives.

A significant challenge in the chemistry of this compound is the differentiation of the two chlorine atoms at the C2 and C6 positions. Advanced strategies address this by exploiting subtle differences in their electronic environment and reactivity.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing the pyridine ring. The regioselectivity of SNAr on dichloropyridines can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of directing groups. wuxiapptec.com The existing amino and carboxylic acid groups on this compound play a crucial role in directing incoming nucleophiles.

The amino group at C4 is a strong electron-donating group, which can influence the relative reactivity of the C2 and C6 positions. The carboxylic acid group at C3 can also exert a directing effect, potentially through chelation or electronic influence. In related dichloropyrimidine systems, it has been shown that electron-donating groups can reverse the typical site of substitution, making the position ortho to the activating group more reactive. wuxiapptec.com Metal- or acid-catalysis can also be employed to activate specific positions towards SNAr by complexing with the ring nitrogen, further withdrawing electron density and enhancing reactivity. acsgcipr.org

| Factor | Influence on Regioselectivity | Mechanism | Reference |

| Substituent Effects | The electron-donating amino group and electron-withdrawing carboxyl group modulate the electrophilicity of C2 and C6. | Resonance and inductive effects alter the partial positive charge on the carbon atoms. | wuxiapptec.com |

| Catalysis | Lewis acids or transition metals can coordinate to the pyridine nitrogen. | Enhances the overall electrophilicity of the ring, potentially favoring one position over the other. | acsgcipr.org |

| Nucleophile/Solvent | The nature of the attacking nucleophile and the reaction medium can favor one transition state over another. | Steric hindrance and solvation effects can influence the approach of the nucleophile. | mdpi.com |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a versatile method for creating new carbon-carbon bonds at the chlorinated positions. researchgate.net Research has demonstrated that the carboxylic acid moiety in 2,6-dichloronicotinic acid can act as a tunable directing group. acs.orgnih.gov

By controlling the reaction conditions, one can selectively couple a boronic acid at either the C2 or C6 position. This regioselectivity is often governed by the choice of palladium catalyst, ligands, and base. For example, the formation of an anionic carboxylate can influence the coordination of the palladium catalyst, directing the oxidative addition to one of the C-Cl bonds preferentially. This strategy allows for the stepwise and controlled introduction of different substituents, opening pathways to a wide array of complex nicotinic acid derivatives. acs.orgnih.gov

| Reaction | Catalyst/Ligand | Directing Group | Outcome | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Carboxylic acid anion | Selective substitution at the C2 or C6 position with boronic acids. | acs.orgnih.gov |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Not specified, but generally applicable | Introduction of alkyne functionalities at chlorinated positions. | db-thueringen.de |

Regioselective Functionalization Approaches

Regiocontrolled Elaboration through Cross-Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound serves as a valuable substrate in several of these transformations. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The Suzuki-Miyaura coupling reaction, which couples organoboronic acids with organic halides, has been successfully applied to dichloro-heteroaromatics. organic-chemistry.orgresearchgate.net This reaction typically employs a palladium catalyst and a base to facilitate the coupling. organic-chemistry.orglibretexts.org For substrates like 2,6-dichloronicotinic acid, the site-selectivity of the Suzuki coupling can be influenced by the choice of catalyst and reaction conditions. rsc.org For instance, different palladium catalysts can promote coupling at either the C2 or C6 position. rsc.org

The Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides, is another important palladium-catalyzed reaction. wikipedia.orglibretexts.org It generally requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The regioselectivity of the Sonogashira coupling on dihalogenated substrates often favors the more reactive halide position. libretexts.orgnih.gov For example, in 2-bromo-4-iodo-quinoline, the coupling occurs at the more reactive iodide position. libretexts.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and requires a base. wikipedia.org It is a versatile method for creating substituted alkenes. wikipedia.org

The Negishi coupling utilizes organozinc reagents to couple with organic halides. wikipedia.orgrsc.org A key advantage of the Negishi coupling is its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts are commonly used, although nickel catalysts can also be employed. wikipedia.org This reaction has found broad application in the synthesis of complex molecules, including unnatural amino acids. wikipedia.orgrsc.org

Role of Carboxylic Acid Moiety as a Tunable Directing Group in Cross-Coupling

The carboxylic acid group in this compound can play a crucial role in directing the regioselectivity of cross-coupling reactions. While not extensively detailed for this specific molecule in the provided results, the principle of using carboxylic acids and their derivatives as directing groups is a known strategy in organic synthesis. rsc.orgnih.gov

In the context of Suzuki-Miyaura couplings of 2,6-dichloronicotinic acid derivatives, the nature of the carboxylic acid functionality (as a free acid, ester, or amide) can influence the site of coupling. rsc.org For example, with the methyl ester of 2,6-dichloronicotinic acid, different palladium catalysts can selectively promote coupling at either the C2 or C6 position. rsc.org It is hypothesized that more electron-rich and coordinatively unsaturated palladium complexes can coordinate to the ester carbonyl, overcoming steric hindrance and directing the reaction to the adjacent C2 position. rsc.org A more Lewis basic amide group can further enhance this directing effect. rsc.org This demonstrates the potential of the carboxylic acid moiety and its derivatives to act as a "tunable" directing group, allowing for controlled, site-selective functionalization of the pyridine ring. This concept has also been explored in decarboxylative cross-coupling reactions, where the carboxylic acid is ultimately removed. wikipedia.orgresearchgate.net

Site-Selective Coupling Strategies

Achieving site-selectivity in the functionalization of polyhalogenated aromatic compounds is a significant challenge in synthetic chemistry. For molecules like this compound, with two reactive chlorine atoms, controlling which position reacts is crucial for building specific target molecules. rsc.org

As discussed in the context of Suzuki-Miyaura and Sonogashira couplings, the inherent reactivity differences between halide positions can be exploited. rsc.orglibretexts.org For instance, in substrates with different halogens (e.g., bromo and iodo), the coupling reaction will preferentially occur at the more reactive iodine-bearing carbon. libretexts.org

In cases with identical halogens, such as the two chlorine atoms in this compound, selectivity can be achieved by manipulating electronic and steric factors, as well as by the strategic use of directing groups and catalyst choice. rsc.org The amino group at the 4-position and the carboxylic acid at the 3-position electronically influence the reactivity of the C2 and C6 positions. Furthermore, the choice of palladium catalyst and its ligands can determine the site of coupling. rsc.org For example, certain palladium complexes may favor coordination with a nearby functional group, like the carboxylic acid derivative, thereby directing the cross-coupling reaction to the adjacent position. rsc.org This allows for a programmed, stepwise functionalization of the dihalopyridine scaffold.

Annulation Reactions for Polycyclic Systems

While specific examples of annulation reactions starting directly from this compound were not found in the provided search results, the general principle of using functionalized building blocks to construct polycyclic systems is a well-established synthetic strategy. Annulation reactions involve the formation of a new ring onto an existing one. researchgate.net

Functionalized pyridines and other heterocycles can serve as precursors for annulation reactions. For instance, diketones can undergo annulation reactions to form carbocycles. researchgate.net Similarly, appropriately substituted derivatives of this compound could potentially be used in cyclization reactions to form fused polycyclic systems. The amino and carboxylic acid groups, or derivatives thereof, could participate as nucleophiles or electrophiles in intramolecular cyclizations after initial intermolecular reactions at the chloro-substituted positions. For example, a Sonogashira coupling could introduce an alkyne, which could then undergo an intramolecular reaction with the amino or carboxylic acid group to form a new fused ring.

Incorporation into Complex Molecular Scaffolds

This compound and its derivatives are valuable intermediates for incorporation into larger, more complex molecular scaffolds, including those with potential biological activity. chemicalbook.comrsc.org The ability to selectively functionalize the two chloro positions via cross-coupling reactions allows for the systematic construction of elaborate structures.

For example, dichloropyrimidines, which are structurally related to dichloropyridines, have been used in one-pot, regioselective double Suzuki couplings to synthesize diarylated pyrimidines. nih.gov This highlights how dihalogenated heterocycles can serve as a central core to which different molecular fragments can be attached. Similarly, this compound can be envisioned as a scaffold for building diverse chemical libraries.

The synthesis of dinucleophilic fragments from dichloroheteroaromatics via Suzuki-Miyaura coupling has been reported, creating building blocks for the construction of macrocycles. researchgate.net These fragments, containing rings like pyridine, pyrimidine (B1678525), or triazine, are designed for applications in supramolecular chemistry. researchgate.net

Furthermore, the incorporation of amino acid derivatives into peptides is a cornerstone of medicinal chemistry. ub.edunih.gov Protected forms of functionalized nicotinic acids could potentially be incorporated into peptide chains to create novel peptidomimetics or constrained cyclic peptides.

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms of the synthetic transformations involving this compound is crucial for optimizing reaction conditions and predicting outcomes. The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied. wikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.org

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a chloro-substituted position on the nicotinic acid ring) to form a palladium(II) species. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step typically requires activation of the boronic acid with a base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

The catalytic cycle for the Sonogashira coupling is similar but involves a co-catalytic cycle with copper(I). wikipedia.orglibretexts.org

Palladium Cycle: This follows the same oxidative addition and reductive elimination steps as the Suzuki coupling. libretexts.org

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. wikipedia.orglibretexts.org Copper-free Sonogashira variants also exist, where the deprotonated alkyne is thought to coordinate directly to the palladium center. libretexts.org

The Heck reaction mechanism also proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product alkene and a hydridopalladium complex, which is then reductively eliminated by a base to regenerate the Pd(0) catalyst. wikipedia.org

For the Negishi coupling , the mechanism is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves an organozinc reagent. wikipedia.org

In the context of site-selectivity , mechanistic studies help to understand how catalyst-substrate interactions influence the regiochemical outcome. For instance, the coordination of a palladium catalyst to the carboxylic acid or ester functionality of 2,6-dichloronicotinic acid derivatives is a plausible mechanistic explanation for the observed selectivity in Suzuki couplings. rsc.org Theoretical studies can also provide insight, as demonstrated for the Sonogashira coupling of 4,6-dichloro-2-pyrone, where calculations showed that oxidative addition at the C-6 position was favored both kinetically and thermodynamically. nih.gov

Mechanistic Investigations of Substitution Reactions

The synthesis of this compound likely involves nucleophilic aromatic substitution (S_NAr) reactions on a pyridine ring. The pyridine ring, particularly when substituted with electron-withdrawing groups like halogens, is susceptible to attack by nucleophiles.

The general mechanism for S_NAr reactions on pyridine involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system and often involving the nitrogen atom. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For pyridine derivatives, nucleophilic attack is favored at the C2 (α) and C4 (γ) positions. This preference is because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. In the case of a 2,6-dichlorinated pyridine derivative, substitution reactions would target these activated positions. The presence of a carboxylic acid group at the 3-position and an amino group at the 4-position will further influence the regioselectivity of any subsequent substitution reactions.

In symmetrically substituted 4,6-dichloropyrimidine derivatives, which share some electronic features with 2,6-dichloronicotinic acid, S_NAr reactions proceed under conventional conditions. mdpi.com The two nitrogen atoms in the pyrimidine ring decrease electron density and enhance the stability of the anionic intermediates, thereby increasing reactivity. mdpi.com

Stereoelectronic Effects in Reaction Pathways

Stereoelectronic effects, which encompass the interplay of steric and electronic properties, are crucial in directing the course of chemical reactions. In the context of nucleophilic aromatic substitution on a substituted pyridine ring like that in this compound, these effects would influence the regioselectivity and reaction rates.

The electronic nature of the substituents—the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups—plays a dominant role. The chlorine atoms at the 2 and 6 positions strongly withdraw electron density through induction, making the ring electron-deficient and activating it towards nucleophilic attack at these positions. The amino group at the 4-position is a strong electron-donating group through resonance, which would generally be expected to deactivate the ring towards nucleophilic attack. However, its position relative to the chloro substituents is critical.

The arrangement of the substituents on the pyridine ring dictates the stability of the Meisenheimer intermediate. The ability of the electron-withdrawing groups to stabilize the developing negative charge is a key factor. The precise stereoelectronic influence of the 3-carboxylic acid group would depend on the reaction conditions, as it can be protonated or deprotonated, altering its electronic effect.

Catalytic Mechanism Studies

Copper-catalyzed N-alkylation has been successfully employed for the enantioselective synthesis of α-aminoboronic acid derivatives, demonstrating the utility of transition metal catalysis in forming C-N bonds. nih.gov In these reactions, a chiral copper catalyst facilitates the coupling of a nitrogen-containing nucleophile with an electrophile. nih.gov Such an approach could potentially be adapted for the amination of a dichloronicotinic acid precursor.

Furthermore, the use of nucleophilic tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to catalyze S_NAr reactions on chlorinated pyrimidines. researcher.life DABCO can act as a nucleophilic catalyst by initially displacing a chloride to form a more reactive intermediate, which is then displaced by the desired nucleophile.

The synthesis of phenolic derivatives has also been achieved using amino acids as mediators in the presence of a base under aerobic conditions. researchgate.net This suggests the potential for using biocompatible catalysts in the synthesis of functionalized aromatic compounds.

Purity and Yield Optimization in Synthetic Processes

The optimization of purity and yield is a critical aspect of any synthetic process. For the synthesis of this compound, several strategies could be employed, drawing from methodologies used for related compounds.

For the synthesis of 4-amino-2,6-dichloropyridine, a related compound lacking the carboxylic acid group, various reaction conditions have been reported with varying yields. researchgate.net The nitration of 4-amino-2,6-dichloropyridine, for example, can lead to a mixture of products that require chromatographic separation. researchgate.net

Chemical Reactivity and Derivatization Studies

Reactivity Profiles of the Dichloropyridine Core

The pyridine (B92270) ring, substituted with two chlorine atoms and an amino group, exhibits a nuanced reactivity profile. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents significantly influences the outcomes of both electrophilic and nucleophilic aromatic substitution reactions.

Considerations for Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes electrophilic aromatic substitution (SEAr) reactions challenging compared to benzene. wikipedia.orgresearchgate.net The presence of two strongly electron-withdrawing chlorine atoms further deactivates the ring towards electrophiles. youtube.com However, the 4-amino group is a powerful activating group, donating electron density into the ring through resonance. wikipedia.org This activating effect is primarily directed to the ortho and para positions relative to the amino group. In the case of 4-Amino-2,6-dichloronicotinic acid, the positions ortho to the amino group are already substituted with chlorine atoms. Therefore, any potential electrophilic attack would be directed to the C3 and C5 positions.

Despite the activating effect of the amino group, the combined deactivating effects of the ring nitrogen and the two chlorine atoms make harsh reaction conditions, often involving strong acid catalysis, necessary for electrophilic substitutions to occur. minia.edu.egmasterorganicchemistry.com For instance, the nitration of a similar compound, 2,6-dichloro-4-aminopyridine, with potassium nitrate (B79036) in concentrated sulfuric acid resulted in the formation of 4-amino-2,6-dichloro-3-nitropyridine. researchgate.net This demonstrates that electrophilic substitution is possible, but the regioselectivity is controlled by the existing substituents.

Susceptibility to Nucleophilic Aromatic Substitution

The electron-deficient nature of the dichloropyridine core makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The chlorine atoms at the 2 and 6 positions are excellent leaving groups, and their departure is facilitated by the ability of the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate. nih.govresearchgate.net The presence of the electron-donating amino group at the 4-position can modulate this reactivity.

Studies on related 2-chloropyridine (B119429) derivatives have shown that they readily undergo substitution reactions with nucleophiles like glutathione. researchgate.net The rate of these reactions is influenced by the electronic properties of other substituents on the ring. In the context of this compound, the chlorine atoms are activated towards nucleophilic attack. This reactivity is crucial for the synthesis of various derivatives where the chlorine atoms are displaced by other functional groups. For example, sequential nucleophilic aromatic substitution has been demonstrated on dihalogenated molecules, allowing for the introduction of different nucleophiles in a stepwise manner. nih.gov This high susceptibility to SNAr makes the dichloropyridine core a valuable scaffold for building complex molecules. lookchem.commdpi.com

Synthesis and Characterization of Novel Derivatives

The functional groups of this compound serve as handles for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Amide and Ester Derivatives

The carboxylic acid group of this compound can be readily converted into amide and ester derivatives. The synthesis of amides is typically achieved by coupling the carboxylic acid with an amine in the presence of a coupling agent. sphinxsai.commasterorganicchemistry.com Common coupling systems include dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). ajchem-a.comnih.gov These methods facilitate the formation of an amide bond under mild conditions. masterorganicchemistry.comnih.gov

Esterification can be accomplished through methods like the Steglich esterification, which uses DCC and a catalytic amount of DMAP, or the Fischer-Speier method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. sphinxsai.comresearchgate.net The synthesis of these derivatives allows for the modification of the molecule's physical and chemical properties.

Table 1: Common Reagents for Amide and Ester Synthesis

| Derivative | Reagent(s) | Reference(s) |

| Amide | DCC, DMAP | ajchem-a.com |

| Amide | EDC, HOBt, DMAP | nih.gov |

| Ester | DCC, DMAP (Steglich) | researchgate.net |

| Ester | Alcohol, Acid Catalyst (Fischer-Speier) | sphinxsai.com |

Azole-Substituted Pyridine Compounds

The reactive chlorine atoms on the pyridine core can be displaced by nitrogen-containing heterocycles, such as azoles, through nucleophilic aromatic substitution. nih.gov This reaction allows for the direct attachment of azole rings to the pyridine scaffold. The synthesis of such compounds often involves reacting the dichloropyridine with the desired azole in the presence of a base. The resulting azole-substituted pyridine compounds represent a class of derivatives with potentially interesting chemical and biological properties. mdpi.com For example, the synthesis of N-substituted azole-containing amino acids has been achieved through substitution reactions on chloromethyl-functionalized azoles. nih.gov

Urea (B33335) Derivatives and Intramolecular Hydrogen Bonding

The amino group of this compound can be converted into a urea functionality. The synthesis of urea derivatives can be achieved through various methods, with a common approach involving the reaction of the amine with an isocyanate. nih.gov

Optically Pure Building Blocks for Natural Product Synthesis

The generation of optically pure building blocks is a cornerstone of modern organic synthesis, particularly in the complex realm of natural product synthesis. The specific stereochemistry of these natural products is often intrinsically linked to their biological activity. While direct and extensive research on the use of this compound as a precursor for such building blocks is not widely documented in readily available literature, established principles of asymmetric synthesis offer several potential pathways for its derivatization into valuable chiral synthons. These methods, proven effective for structurally related substituted pyridines and nicotinic acids, can be extrapolated to understand the potential of this compound in this context.

The primary strategies for inducing chirality in a molecule like this compound revolve around three main approaches: the use of chiral auxiliaries, asymmetric catalysis (such as hydrogenation), and enzymatic resolution. Each of these methods presents a viable, albeit theoretical, route to optically pure derivatives.

One of the most reliable methods for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary . nih.govwikipedia.org This stereogenic group is covalently attached to the achiral substrate, in this case, this compound, to direct a subsequent diastereoselective transformation. wikipedia.org For instance, the carboxylic acid functionality of this compound could be coupled with a chiral alcohol or amine, such as Evans' oxazolidinones or pseudoephenamine, to form a chiral amide or ester. nih.govnih.gov The steric and electronic properties of the auxiliary would then influence the facial selectivity of subsequent reactions, for example, an alkylation or an aldol (B89426) condensation, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. nih.govscielo.org.mx After the desired transformation, the chiral auxiliary can be cleaved and recovered for reuse, yielding the enantiomerically enriched derivative of this compound. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Type | Potential Reaction with this compound |

| Evans' Oxazolidinones | Amine/Alcohol | Formation of a chiral N-acyl oxazolidinone for diastereoselective alkylation or aldol reactions. nih.gov |

| Pseudoephedrine/Pseudoephenamine | Amino alcohol | Formation of a chiral amide for diastereoselective alkylations, particularly for creating quaternary carbons. nih.gov |

| (R)- or (S)-Mandelic Acid | Carboxylic Acid | Formation of diastereomeric esters for separation by crystallization or chromatography. |

| Camphorsultam | Sulfonamide | Formation of a chiral N-acylsultam for various diastereoselective transformations. |

Asymmetric hydrogenation represents another powerful tool for the synthesis of chiral building blocks. wikipedia.org This technique is particularly relevant for the pyridine ring of this compound. While direct asymmetric hydrogenation of the pyridine core is challenging due to its aromatic stability, derivatization can render it susceptible to enantioselective reduction. illinois.edu For example, the pyridine nitrogen could be activated to form a pyridinium (B92312) salt, which can then undergo hydrogenation using a chiral transition metal catalyst, such as those based on rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). This would result in a chiral piperidine (B6355638) derivative, a common motif in many natural products. A notable strategy involves the use of a chiral oxazolidinone auxiliary attached at the C2 position of the pyridine, which can direct an all-cis hydrogenation of substituents at other positions. wikipedia.org

Table 2: Potential Asymmetric Hydrogenation Strategies

| Substrate Modification | Catalyst System | Potential Product |

| N-alkylation to form a pyridinium salt | Chiral Rhodium or Iridium complexes with phosphine ligands. illinois.edu | Enantioenriched piperidine derivative. |

| Attachment of a chiral auxiliary | Heterogeneous catalysts (e.g., Pd on a chiral support). wikipedia.org | Diastereomerically enriched piperidine derivative. |

Finally, enzymatic resolution offers a highly selective and environmentally benign approach to obtaining optically pure compounds. frontiersin.orgnih.gov Enzymes, being inherently chiral, can differentiate between the enantiomers of a racemic mixture. For a compound like this compound, a racemic mixture of a suitable derivative (e.g., an ester) could be subjected to hydrolysis by a lipase (B570770) or an esterase. The enzyme would selectively hydrolyze one enantiomer, leaving the other unreacted. The resulting mixture of the hydrolyzed product (the carboxylic acid) and the unreacted ester can then be easily separated. Nitrilases have also been employed for the enantioselective hydrolysis of cyanopyridines to the corresponding nicotinic acids, a process that could potentially be adapted for derivatives of the target compound. frontiersin.orgnih.govmdpi.com

Table 3: Potential Enzymatic Resolution Methods

| Enzyme Class | Substrate Derivative | Resolution Principle |

| Lipase/Esterase | Racemic ester of this compound | Enantioselective hydrolysis of one ester enantiomer. |

| Nitrilase | Racemic cyano-derivative of the pyridine ring | Enantioselective hydrolysis of one nitrile enantiomer to the carboxylic acid. nih.govmdpi.com |

| Amidase | Racemic amide derivative of this compound | Enantioselective hydrolysis of one amide enantiomer. |

While direct experimental data for this compound in these specific transformations is scarce in public literature, the application of these well-established methodologies provides a strong conceptual framework for its potential as a versatile starting material for the synthesis of valuable, optically pure building blocks for the construction of complex natural products.

Spectroscopic and Advanced Characterization Methodologies

Methodologies for Structural Elucidation

Structural elucidation is a critical process in chemistry, confirming the molecular structure of a newly synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography are fundamental to this process.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It operates by probing the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. For 4-Amino-2,6-dichloronicotinic acid, both ¹H (proton) and ¹³C (carbon-13) NMR would be employed.

¹H NMR: In a ¹H NMR spectrum of this compound, the aromatic proton at the 5-position of the pyridine (B92270) ring would be expected to produce a distinct singlet signal. The protons of the amino (-NH₂) group and the carboxylic acid (-COOH) group would also produce signals, though their chemical shift and appearance (broad or sharp) can be highly dependent on the solvent used and concentration.

¹³C NMR: The ¹³C NMR spectrum would provide information on each carbon atom in the molecule. For this compound, six distinct signals would be anticipated for the six carbons of the pyridine ring skeleton. The chemical shifts of the carbons bonded to the chlorine atoms (C2 and C6), the amino group (C4), and the carboxylic acid group (C3) would be significantly influenced by these substituents.

Expected NMR Data for this compound

| Nucleus | Type of Signal | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic CH | Singlet | The single proton on the pyridine ring. |

| ¹H | Amino (NH₂) | Broad Singlet | Chemical shift is solvent-dependent. |

| ¹H | Carboxylic (COOH) | Broad Singlet | Chemical shift is solvent-dependent and can be very downfield. |

| ¹³C | Pyridine Ring Carbons | 6 signals | Shifts are influenced by Cl, NH₂, and COOH substituents. |

Note: The table presents expected values. Actual experimental data can vary based on solvent and instrumental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC) systems like LC-MS or Ultra-Performance Liquid Chromatography (UPLC), it allows for the separation and identification of individual components in a mixture.

For this compound, electrospray ionization (ESI) is a common method to generate the molecular ion. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. The high-resolution mass of this ion can be used to confirm the elemental composition of the compound. Patent literature confirms that the compound has been characterized by LC-MS, detecting the [M+H]⁺ molecular ion. justia.comgoogle.com

The fragmentation pattern in MS/MS analysis provides further structural information. For this compound, common fragmentation pathways would include the loss of the carboxylic acid group (-COOH) or water (H₂O).

Expected Mass Spectrometry Data

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₆H₄Cl₂N₂O₂ | - |

| Molecular Weight | 207.02 g/mol | - |

| Expected [M+H]⁺ ion | ~207.97 m/z | ESI-MS |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying each component in a mixture. It is crucial for assessing the purity of a synthesized compound like this compound.

In a typical setup, a reversed-phase C18 column is used, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, often consisting of water and acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound is injected into the system, and its retention time—the time it takes to travel through the column—is measured. A pure compound will ideally show a single sharp peak. The presence of other peaks indicates impurities. Patent documents describe the use of reversed-phase HPLC with C18 columns for the purification of this compound. justia.com

General HPLC Purity Analysis Conditions

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile/methanol with acid modifier |

| Detector | UV detector (typically monitoring around 254 nm) |

| Output | Chromatogram showing retention time and peak area |

Advanced Characterization Techniques

Beyond initial structural confirmation, advanced techniques can provide deeper insights into a molecule's properties, including its electronic behavior and solid-state structure.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique is highly sensitive to the electronic structure of a molecule and its environment. Many pyridine derivatives, especially those with amino groups, exhibit fluorescence.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a single, high-quality crystal of this compound would be required.

If a suitable crystal were grown, it would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a detailed model of the molecule's structure. This model provides precise bond lengths, bond angles, and torsion angles. It also reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding, which would be expected between the carboxylic acid and amino groups of adjacent molecules. While crystal structures for related compounds like 4-amino-2,6-dichlorophenol (B1218435) exist, specific crystallographic data for this compound is not currently in the public domain.

Information Provided by X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths/Angles | Exact measurements of the distances and angles between atoms. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent forces. |

X-ray Crystallography for Crystal Structure Analysis

Crystal Packing and Intermolecular Interactions

Detailed crystallographic data for this compound is not publicly available in the searched resources. However, analysis of structurally related compounds allows for a predictive understanding of the intermolecular interactions that likely govern its crystal packing. The molecular structure of this compound features several functional groups capable of forming significant intermolecular interactions: the carboxylic acid group, the amino group, the pyridine ring, and the chlorine substituents.

The primary interactions expected to dominate the crystal packing are hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). The amino group provides two donor sites (N-H), and the pyridine nitrogen acts as a hydrogen bond acceptor. This combination allows for the formation of robust and predictable hydrogen-bonding motifs known as supramolecular synthons.

For instance, in many pyridine-carboxylic acid co-crystals, a highly stable heterodimer is formed through a pair of N-H···O and O-H···N hydrogen bonds, creating a cyclic R²₂(8) graph-set motif. nih.gov It is highly probable that this compound would form similar dimeric structures, either as a homodimer with another molecule of itself or as a zwitterion where the carboxylic proton has transferred to the more basic pyridine nitrogen.

Furthermore, weaker interactions are also expected to play a significant role. These include:

Halogen bonding: The chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like the nitrogen of the amino group or the oxygen of the carboxylic acid on adjacent molecules.

C-H···O and C-H···Cl interactions: These weaker hydrogen bonds further stabilize the three-dimensional network.

The interplay of these strong and weak interactions dictates the final crystal packing, influencing properties such as solubility, melting point, and stability. While specific data is absent, the principles of supramolecular chemistry provide a strong framework for understanding how these molecules assemble in the solid state.

Synthon Design and Conformational Effects

The concept of supramolecular synthons is central to predicting and designing the crystal structures of molecules like this compound. A synthon is a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. In the context of crystal engineering, synthons are reliable recognition motifs between molecules.

The most anticipated and robust synthon for this compound is the carboxylic acid-pyridine heterodimer . rsc.orgnih.gov This synthon is a recurring and stable motif in the crystal structures of numerous related compounds. nih.gov However, competition between different possible synthons can lead to polymorphism, where the same compound crystallizes in different forms. For example, the carboxylic acid could form a homodimer with another carboxylic acid via O-H···O hydrogen bonds, or the amino group could form N-H···N hydrogen bonds with the pyridine nitrogen of another molecule.

The conformation of the this compound molecule itself is also a critical factor. The primary conformational flexibility lies in the orientation of the carboxylic acid group relative to the pyridine ring. The rotation around the C-C bond connecting the carboxylic acid to the ring is subject to steric hindrance from the adjacent chlorine atom. Computational modeling, a common tool in conformational analysis, could predict the most stable conformation in the gas phase and in different solvent environments. nih.gov The actual conformation observed in the crystal structure would be a balance between the intrinsic conformational preference of the molecule and the stabilizing energy gained from forming strong intermolecular interactions within the crystal lattice. acs.org

Without experimental crystallographic data, the following table summarizes the predicted key intermolecular interactions and synthons based on the analysis of similar structures.

| Interaction/Synthon Type | Donor | Acceptor | Predicted Importance |

| Carboxylic Acid-Pyridine Heterosynthon | -COOH, Pyridine N-H⁺ | Pyridine N, -COO⁻ | High |

| Carboxylic Acid Homodimer | -COOH | -COOH | Medium |

| Amino-Pyridine Heterosynthon | -NH₂ | Pyridine N | Medium |

| Halogen Bonding | C-Cl | N, O | Medium |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Medium |

| C-H···O/N/Cl Hydrogen Bonds | C-H | O, N, Cl | Low |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to characterizing the electronic nature of a molecule. These methods, particularly DFT and its time-dependent variant, are instrumental in elucidating the electronic properties that govern the behavior of 4-Amino-2,6-dichloronicotinic acid.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a common approach for calculating the vibrational frequencies and optimized geometry of molecules. nih.gov For instance, studies on related pyridine (B92270) derivatives, such as 4-amino-2,6-dichloropyridine, have utilized DFT with the B3LYP functional and various basis sets (e.g., 6-31G(*) and 6-311+G(**)) to analyze their vibrational spectra (FTIR and FT-Raman). nih.gov Such analyses help in assigning the fundamental vibrational modes of the molecule.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules, making it particularly useful for predicting electronic absorption spectra (UV-Vis). materialsciencejournal.orgresearchgate.net This method allows for the calculation of the energies of electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). materialsciencejournal.orgresearchgate.net

Elucidation of Electronic Structure and Properties (HOMO-LUMO Gaps, Electronegativity, Dipole Moments)

The electronic structure of a molecule is key to understanding its reactivity and stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of this structure, often referred to as frontier molecular orbitals. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's chemical reactivity and kinetic stability. nih.govthaiscience.info A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. nih.gov

From the HOMO and LUMO energies, other important electronic properties can be derived, including:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system.

Hardness (η): A measure of resistance to deformation or change.

These parameters are often calculated to provide a comprehensive profile of a molecule's electronic characteristics. nih.gov

Table 1: Calculated Electronic Properties of a Related Dihydropyran Derivative (for illustrative purposes) Note: Data for this compound is not available. The following table is based on a study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate.

| Parameter | Value (eV) |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | - |

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

| Electronegativity (χ) | - |

| Chemical Potential (μ) | - |

| Hardness (η) | - |

| Softness (S) | - |

| Electrophilicity Index (ω) | - |

| Data sourced from a computational study on a different compound for illustrative context of the types of parameters calculated. materialsciencejournal.org |

Mechanistic Pathway Calculations

Computational chemistry is also employed to investigate reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Prediction of Reactivity and Selectivity

The electronic properties calculated through quantum chemical methods, such as the HOMO-LUMO gap and electrostatic potential maps, can be used to predict a molecule's reactivity and the selectivity of its reactions. mdpi.comnih.gov For example, regions of negative electrostatic potential on a molecule indicate areas susceptible to electrophilic attack. thaiscience.info The structure-activity relationships of substituted pyrimidine (B1678525) derivatives have been explored to understand how different functional groups influence their selectivity as receptor antagonists. nih.gov

Analysis of Molecular Conformation and Intermolecular Forces

The three-dimensional structure of a molecule and the forces that govern its interactions with other molecules are critical to its physical and biological properties. Computational analysis can predict the most stable conformation of a molecule by calculating the energies of different spatial arrangements. Furthermore, it can shed light on the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. The dipole moment of a molecule, for instance, is highly dependent on its conformation. researchgate.net For related compounds, crystal structure data provides experimental validation of predicted conformations and reveals the packing of molecules in the solid state, which is dictated by intermolecular forces.

Hydrogen Bonding Networks

The molecular architecture of this compound features a pyridine ring substituted with an amino group, a carboxylic acid group, and two chlorine atoms. These functional groups provide multiple sites for hydrogen bond donation and acceptance. The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the carbonyl oxygen of the carboxylic acid are primary hydrogen bond acceptors. The hydroxyl group of the carboxylic acid can act as both a hydrogen bond donor and acceptor.

In the case of 4-amino-2,6-dichlorophenol (B1218435), crystal structure analysis reveals that the presence of the two chlorine atoms in the 2 and 6 positions creates significant steric hindrance. nih.govresearchgate.net This steric crowding prevents the formation of a fully saturated hydrogen-bonding network, a phenomenon also anticipated for this compound. nih.gov It is expected that intermolecular hydrogen bonds would be a dominant feature in the crystal lattice of this compound. Drawing a parallel with its phenol (B47542) analog, the formation of infinite chains through O-H···N and N-H···O interactions is highly probable. nih.govslideshare.net Specifically, the carboxylic acid's hydroxyl group would likely form a hydrogen bond with the pyridine nitrogen of an adjacent molecule, and the amino group's hydrogen atoms would interact with the carbonyl oxygen of a neighboring molecule's carboxylic acid group. These interactions would propagate to form extended one-dimensional chains or two-dimensional sheets.

Computational methods such as Density Functional Theory (DFT) are instrumental in exploring these hydrogen bonding patterns. nih.govaalto.fi DFT calculations can be employed to determine the optimized geometry of the molecule and to simulate its vibrational spectra (FTIR and FT-Raman), which are sensitive to hydrogen bonding interactions. nih.gov By calculating the bond lengths, bond angles, and vibrational frequencies, the strength and nature of the hydrogen bonds can be quantified. For instance, a red shift in the N-H and O-H stretching frequencies in the calculated vibrational spectra would provide theoretical evidence for the presence of hydrogen bonding.

The following table summarizes the expected primary hydrogen bond interactions in the solid state of this compound, based on the analysis of analogous compounds.

| Donor Group | Acceptor Group | Type of Interaction | Expected Feature |

| Carboxylic Acid (-OH) | Pyridine Nitrogen (-N=) | O-H···N | Formation of infinite chains |

| Amino Group (-NH₂) | Carbonyl Oxygen (=O) | N-H···O | Cross-linking of chains to form sheets |

Chelation Effects in Catalysis

The structure of this compound, possessing both an amino group and a carboxylic acid ortho to the pyridine nitrogen, suggests its potential as a chelating agent in catalysis. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a stable ring structure. In this molecule, the pyridine nitrogen, the amino nitrogen, and the carboxylate oxygen atoms are all potential donor sites for coordination with a metal ion.

The arrangement of the 4-amino and 3-carboxyl groups relative to the pyridine nitrogen allows for the formation of stable five- or six-membered chelate rings with a metal center. This bidentate or potentially tridentate coordination can significantly enhance the stability of the resulting metal complex compared to monodentate ligands. This enhanced stability, known as the chelate effect, is entropically driven.

While specific studies on the chelation effects of this compound in catalysis are not extensively documented in the reviewed literature, the catalytic applications of metal complexes with similar aminocarboxylic acid ligands are well-established. mdpi.com For instance, transition metal complexes of amino acids and their derivatives are widely used as catalysts in various organic transformations, including asymmetric synthesis. mdpi.com

The electronic properties of the this compound ligand, influenced by the electron-withdrawing chlorine atoms, would modulate the electron density at the metal center. This, in turn, can fine-tune the reactivity and selectivity of the catalyst. Computational studies, such as DFT, can be employed to investigate the binding of this ligand to different metal centers and to predict the geometric and electronic structures of the resulting complexes. scielo.org.co Such calculations can provide insights into the binding energies, the nature of the metal-ligand bonds, and the potential catalytic pathways.

The potential coordination modes of this compound with a generic metal ion (M) are illustrated in the table below.

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

| Bidentate | Pyridine N, Carboxylate O | 5-membered |

| Bidentate | Amino N, Carboxylate O | 6-membered |

| Tridentate | Pyridine N, Amino N, Carboxylate O | Two fused rings |

The use of this compound as a reagent in the synthesis of pyrimidine-based scaffolds suggests its utility in constructing complex molecular architectures, a role that could be expanded into the design of novel catalytic systems. chemicalbook.com Further experimental and theoretical research is necessary to fully elucidate the chelation effects and catalytic potential of metal complexes derived from this intriguing molecule.

Biological Activities and Mechanistic Studies

Antimicrobial and Antifungal Potentials

No specific studies were identified that investigated the antimicrobial or antifungal properties of 4-Amino-2,6-dichloronicotinic acid.

Data regarding the efficacy of this compound against multi-drug resistant microbial strains are not available in the current body of scientific literature.

The mechanism of action and specific microbial targets of this compound have not been elucidated in published research.

Anticancer and Antitumorigenesis Research

Detailed research on the anticancer and antitumorigenic properties of this compound is not presently available.

There is a lack of published data on the effects of this compound on the viability of cancer cells.

Scientific studies detailing the modulation of cell proliferation and the induction of apoptosis by this compound in cancer cells could not be located.

No in vitro or in vivo efficacy studies for this compound in the context of cancer research have been published.

Combination Therapies in Oncology

While direct studies on this compound in combination cancer therapies are not extensively documented, its role as a key intermediate in the synthesis of potent enzyme inhibitors is noteworthy. Specifically, this compound has been utilized in the synthesis of inhibitors for 3-phosphoinositide-dependent protein kinase-1 (PDK1). The PDK1/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in various cancers.

Inhibitors of the PDK1 pathway are under investigation as anti-cancer agents. nih.gov The therapeutic strategy often involves using these targeted inhibitors in combination with other treatments, such as traditional chemotherapy or other targeted drugs, to enhance efficacy and overcome resistance. nih.govresearchgate.net This approach, known as combination therapy, is a cornerstone of modern oncology. mdpi.comnews-medical.net Therefore, the utility of this compound lies in its foundational role in creating molecules that are candidates for such combination therapeutic strategies in oncology.

| Application Area | Synthetic Role of this compound | Target Enzyme | Therapeutic Rationale |

|---|---|---|---|

| Oncology | Intermediate in the synthesis of PDK1 inhibitors | 3-phosphoinositide-dependent protein kinase-1 (PDK1) | Inhibition of the PI3K/PDK1/Akt cell survival pathway, a key target in cancer therapy. |

Enzyme and Receptor Modulation

Inhibition of Human 11β Hydroxysteroid Dehydrogenase Type 1 Enzyme

Currently, there is no publicly available scientific literature or patent documentation that establishes a direct inhibitory or modulatory role for this compound on the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.

Modulators of Metabotropic Glutamate (B1630785) Receptors

There is no available research to suggest that this compound acts as a modulator of metabotropic glutamate receptors (mGluRs).

Inhibition of Specific Enzymes in Biological Pathways

The primary documented role of this compound in enzyme inhibition is as a precursor in the synthesis of inhibitors targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1). nih.gov PDK1 is a master kinase that plays a crucial role in the activation of the AGC kinase subfamily, including Akt (also known as Protein Kinase B), which is central to cell signaling pathways that promote cell survival, growth, and proliferation. google.com

Elevated PDK1 signaling is a feature of many cancers, often resulting from mutations in genes like PTEN or PI3K. nih.gov By serving as a building block for PDK1 inhibitors, this compound contributes to the development of therapeutic agents designed to block this specific oncogenic pathway.

Anti-inflammatory Potential

The anti-inflammatory potential of this compound is suggested through its use as a chemical intermediate in the synthesis of agonists for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). TREM2 is a receptor expressed on myeloid cells, including microglia and macrophages, and is involved in regulating inflammatory responses.

Patent literature details the use of this compound in the preparation of TREM2 agonists. Activation of TREM2 is being explored as a therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease, in part by promoting an anti-inflammatory microglial environment. Furthermore, TREM2 modulation has been implicated in other inflammatory conditions, with studies suggesting it may be a promising target for treating rheumatoid arthritis by suppressing joint inflammation and damage. dntb.gov.uanih.govresearchgate.netnih.gov

| Application Area | Synthetic Role of this compound | Target Receptor | Therapeutic Rationale |

|---|---|---|---|

| Anti-Inflammatory (Neurodegenerative Disease, Arthritis) | Intermediate in the synthesis of TREM2 agonists | Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) | Activation of TREM2 to maintain an anti-inflammatory environment and suppress inflammatory responses. dntb.gov.uanih.gov |

Applications in Antiviral Research

Based on a review of available scientific literature and patents, there are no documented applications or studies of this compound in the field of antiviral research.

HIV-1 Integrase Strand Transfer Inhibitors

The primary function of HIV-1 integrase (IN) is to catalyze the insertion of the viral DNA into the host cell's genome, a critical step for viral replication nih.gov. INSTIs effectively block this process nih.gov. Research has demonstrated that the 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide motif, which can be synthesized from 2,6-dichloronicotinic acid, is a valuable platform for developing HIV-1 IN inhibitors that are effective against viral strains resistant to earlier generation drugs like raltegravir (RAL) and elvitegravir (EVG) acs.org.

The mechanism of these inhibitors involves chelating metal ions within the active site of the integrase enzyme. This interaction stabilizes the enzyme-DNA complex in an inactive conformation, thereby preventing the strand transfer reaction nih.gov.

Structure-Activity Relationships for Antiviral Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of HIV-1 integrase inhibitors. For derivatives of the nicotinic acid scaffold, modifications at various positions on the pyridine (B92270) ring significantly influence their inhibitory activity.

For instance, in a series of 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides derived from 2,6-dichloronicotinic acid, the substituents at the 4-position and 7-position of the naphthyridine ring were varied acs.org. It was found that bulky substituents at the 7-position tended to decrease the antiviral potency. In contrast, modifications at the 4-position with groups like a free amine or a (methyl glycinate)amine were well-tolerated and, in some cases, retained high enzymatic potency acs.org.

These SAR studies help in designing new analogs with improved efficacy against wild-type and mutant strains of HIV-1.

| Compound/Modification | Target | Activity | Reference |

| 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives | HIV-1 Integrase | Potent inhibitors, effective against RAL/EVG-resistant mutants | acs.org |

| 7-position bulky substituents | HIV-1 Integrase | Diminished potency | acs.org |

| 4-position amine and (methyl glycinate)amine substituents | HIV-1 Integrase | Retained high enzymatic potency | acs.org |

Mechanistic Investigations of Biological Action

The following sections delve into the fundamental chemical interactions that likely underpin the biological activities of compounds derived from the this compound scaffold.

Interactions with Molecular Targets and Signaling Pathways

The primary molecular target for the antiviral derivatives of 2,6-dichloronicotinic acid is the HIV-1 integrase enzyme acs.orgnih.gov. The interaction is highly specific, occurring at the enzyme's active site where it binds to both the viral DNA and essential metal cofactors nih.gov. By occupying this site, the inhibitors prevent the binding of the host DNA, thus halting the integration process. The binding is often allosteric, meaning the inhibitor can bind to a site other than the active site to induce a conformational change that inactivates the enzyme nih.gov.

Role of Hydrogen Bonding and Metal Ion Coordination in Biological Activity

The biological activity of these inhibitors is critically dependent on their ability to form coordination complexes with metal ions, typically magnesium (Mg²⁺), in the active site of the HIV-1 integrase nih.gov. The specific arrangement of heteroatoms in the inhibitor molecule allows for the chelation of these metal ions. This metal-binding is a key feature of many potent integrase inhibitors.

Hydrogen bonds also play a significant role in the stable binding of the inhibitor to the enzyme. These bonds can form between the inhibitor and amino acid residues in the active site, as well as with the DNA substrate, further anchoring the inhibitor in place and enhancing its inhibitory effect. The precise geometry and nature of these interactions are crucial for high-affinity binding and potent antiviral activity.

Redox Reactions and Substitution Reactions in Biological Systems

Metabolic Pathways and Reactive Metabolite Formation

The metabolic fate of this compound has not been specifically reported. However, general principles of drug metabolism suggest potential pathways. Biotransformation of xenobiotics typically occurs in two phases nih.gov. Phase I reactions often involve oxidation, reduction, or hydrolysis, frequently catalyzed by cytochrome P450 enzymes. The amino group and the aromatic ring of this compound could be sites for such modifications.

Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion nih.gov. The carboxylic acid group is a prime candidate for glucuronidation or conjugation with amino acids. It is also possible that metabolic activation could lead to the formation of reactive metabolites. For example, oxidation of aromatic amines can sometimes generate reactive species that can bind covalently to cellular macromolecules. However, without specific experimental data, these remain theoretical possibilities.

Applications Beyond Medicinal Chemistry

Agricultural Applications

The structural similarity of 4-Amino-2,6-dichloronicotinic acid to known herbicidal compounds, particularly those in the picolinic acid class, suggests its potential for use in agriculture. Picolinic acids are a notable class of synthetic auxin herbicides. mdpi.com

Herbicidal Properties and Weed Control

Derivatives of picolinic acid are recognized as synthetic auxin herbicides. mdpi.com Research into novel picolinic acid compounds has demonstrated their efficacy in controlling a broad spectrum of weeds. mdpi.commdpi.com For instance, studies on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, which share the 4-amino-picolinic acid core, have shown potent herbicidal activity. mdpi.com These compounds have been effective against various broadleaf weeds, with some exhibiting greater post-emergence herbicidal activity than commercially available herbicides like picloram (B1677784) at similar application rates. mdpi.com Given that this compound is a derivative of picolinic acid, it is plausible that it could exhibit similar herbicidal properties, making it a candidate for development as a weed control agent. The substitution pattern on the pyridine (B92270) ring, including the presence of chlorine atoms, is a key determinant of herbicidal efficacy and crop selectivity in this class of compounds. mdpi.commdpi.com

Mechanisms of Action in Plant Growth Regulation

The herbicidal action of picolinic acid derivatives typically stems from their function as synthetic auxins. mdpi.commdpi.com Auxins are a class of plant hormones that control a wide range of growth and developmental processes. Synthetic auxins mimic the natural hormone, but when applied at effective concentrations, they disrupt normal plant growth, leading to uncontrolled cell division and elongation, and ultimately, plant death. pbsociety.org.pl The mechanism involves the herbicide binding to auxin receptors, such as the F-box protein transport inhibitor response 1 (TIR1), which then triggers a cascade of gene expression that leads to the phytotoxic effects. mdpi.com Herbicides that inhibit the synthesis of essential amino acids, such as branched-chain or aromatic amino acids, also represent a major class of weed control agents. umn.edunih.gov While the primary expected mechanism for a picolinic acid derivative would be as a synthetic auxin, the presence of the amino group could potentially introduce alternative or secondary modes of action affecting amino acid metabolism. pbsociety.org.plumn.edu

Coordination Chemistry Studies

The molecular structure of this compound, featuring both a carboxylic acid group and an amino group on a pyridine ring, makes it a prime candidate for applications in coordination chemistry.

Ligand Properties and Metal Ion Complexation

The presence of nitrogen and oxygen donor atoms in this compound allows it to act as a chelating ligand, forming stable complexes with a variety of metal ions. The amino group and the carboxylate group can coordinate with a metal center to form a stable chelate ring. The nitrogen atom of the pyridine ring can also participate in coordination, potentially leading to the formation of polynuclear or polymeric structures. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic effects of the chloro substituents on the pyridine ring. The study of such metal complexes is crucial for understanding their stability, structure, and potential applications in areas such as catalysis and materials science.

Materials Science and Functional Materials

The aromatic and functionalized nature of this compound provides a foundation for its use in the development of advanced materials, particularly in the realm of optical sensors.

Development of Fluorescent Sensors

Pyridine derivatives are known to be valuable building blocks for the synthesis of fluorescent sensors for detecting various analytes, including metal ions. mdpi.com The fluorescence properties of these sensors can be tuned by modifying the substituents on the pyridine ring. It is conceivable that this compound could be chemically modified to create a fluorescent sensor. For example, the amino group could be functionalized with a fluorophore, and the carboxylic acid group could serve as a recognition site for a target analyte. The binding of the analyte would then induce a change in the fluorescence signal, allowing for its detection. Furthermore, the principles of intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) are often employed in the design of fluorescent sensors, and the electronic properties of the substituted pyridine ring in this compound could be exploited for this purpose.

Biochemical Techniques and Bio-orthogonal Chemistry

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. utexas.edu These reactions provide powerful tools for labeling biomolecules, synthesizing drugs in situ, and imaging biological processes with high specificity. nih.govnih.gov The key requirements for a bio-orthogonal reaction are that the reactive partners are inert to the vast array of functional groups in a biological environment and react selectively and efficiently with each other under physiological conditions. utexas.edu

Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization of cells, proteins, and other biomolecules. rsc.org A powerful strategy for labeling specific proteins involves the use of bio-orthogonal chemistry. nih.gov In this approach, an unnatural amino acid or another small molecule bearing a unique chemical "handle" is incorporated into a biomolecule. nih.gov This handle can then be selectively targeted with a fluorescent probe (a fluorophore) that carries a complementary reactive group. nih.gov